molecular formula C4H12INS B15251832 N,N-Dimethyl-1-(methylthio)methanaminium iodide

N,N-Dimethyl-1-(methylthio)methanaminium iodide

Cat. No.: B15251832
M. Wt: 233.12 g/mol
InChI Key: QCTZKXFTIVVNQP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(methylthio)methanaminium iodide is a chemical compound with the molecular formula C4H12INS. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a dimethylamino group and a methylthio group attached to a methanaminium core, with an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(methylthio)methanaminium iodide typically involves the reaction of dimethylamine with methylthioacetic acid, followed by the addition of iodine to form the iodide salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same basic reaction steps but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(methylthio)methanaminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-1-(methylthio)methanaminium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(methylthio)methanaminium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-(methylthio)methanaminium chloride
  • N,N-Dimethyl-1-(methylthio)methanaminium bromide
  • N,N-Dimethyl-1-(methylthio)methanaminium fluoride

Uniqueness

N,N-Dimethyl-1-(methylthio)methanaminium iodide is unique due to its iodide counterion, which imparts distinct chemical properties compared to its chloride, bromide, and fluoride counterparts. The iodide ion can participate in specific reactions that other halides may not, making this compound particularly valuable in certain synthetic applications .

Properties

Molecular Formula

C4H12INS

Molecular Weight

233.12 g/mol

IUPAC Name

dimethyl(methylsulfanylmethyl)azanium;iodide

InChI

InChI=1S/C4H11NS.HI/c1-5(2)4-6-3;/h4H2,1-3H3;1H

InChI Key

QCTZKXFTIVVNQP-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CSC.[I-]

Origin of Product

United States

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